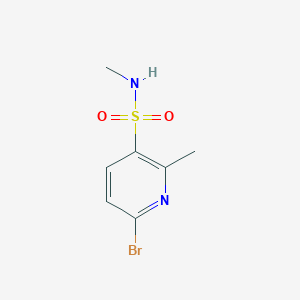

6-Bromo-N,2-dimethylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C7H9BrN2O2S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

6-bromo-N,2-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H9BrN2O2S/c1-5-6(13(11,12)9-2)3-4-7(8)10-5/h3-4,9H,1-2H3 |

InChI Key |

XPRLWJBUJODJRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N,2-dimethylpyridine-3-sulfonamide typically involves the bromination of 2,6-dimethylpyridine followed by sulfonation . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The sulfonation step involves the reaction of the brominated product with chlorosulfonic acid or sulfur trioxide in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling bromine and sulfonation reagents.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Major Products:

Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.

Oxidation and Reduction: Products include sulfonic acids or sulfinamides, respectively.

Scientific Research Applications

6-Bromo-N,2-dimethylpyridine-3-sulfonamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N,2-dimethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This compound may inhibit enzymes involved in folate metabolism, similar to other sulfonamides .

Comparison with Similar Compounds

Key Observations :

Comparison with Analogues:

- Boronate Coupling () : A bromopyridine precursor (e.g., bromo4 in ) undergoes Pd-catalyzed coupling with bis(pinacolato)diborane to install boronate groups, enabling further functionalization . This method highlights the versatility of brominated intermediates in cross-coupling reactions.

- Direct Bromination () : Bromination of methoxyphenyl sulfonamides yields dibromo derivatives, demonstrating how halogenation strategies vary with substrate electronics .

Data Tables

Table 2: Reactivity and Similarity Insights

Biological Activity

6-Bromo-N,2-dimethylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C8H10BrN2O2S

- Molecular Weight : 292.15 g/mol

- InChI Key : ZRZQKTZVQWJZLV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in microorganisms.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound can serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

The compound's mechanism in cancer cells involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that modifications to the sulfonamide group significantly enhanced the antimicrobial activity of related compounds. The study highlighted that compounds with bromine substitutions exhibited improved potency against resistant strains of bacteria .

- Anticancer Research : In a recent study, the anticancer effects of this compound were evaluated using various human cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- In Vivo Studies : Animal model studies demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in mice bearing xenograft tumors . This suggests potential for clinical application.

Q & A

Q. Q1. What are the recommended synthetic pathways for 6-Bromo-N,2-dimethylpyridine-3-sulfonamide, and how can purity be optimized?

Answer: The synthesis typically involves sequential bromination, sulfonylation, and methylation of pyridine precursors. For example:

- Step 1 : Bromination of 2-methylpyridine at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 2 : Sulfonylation at the 3-position using sulfonyl chlorides (e.g., methanesulfonyl chloride) in anhydrous pyridine or DMF, followed by methylation of the sulfonamide nitrogen .

- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., dichloromethane/hexane) to achieve >95% purity. Monitor intermediates via TLC and confirm final purity via HPLC .

Advanced Structural Confirmation

Q. Q2. How can contradictions in NMR and X-ray crystallography data for this compound be resolved?

Answer:

- NMR Analysis : Assign peaks using 2D experiments (¹H-¹³C HSQC, HMBC) to resolve ambiguities in methyl and sulfonamide group assignments. For example, the N-methyl protons typically appear as a singlet near δ 3.0 ppm in CDCl₃ .

- X-ray Crystallography : If crystal structure data (e.g., bond lengths/angles) conflicts with NMR-derived conformers, consider dynamic effects (e.g., rotational barriers in sulfonamide groups) or solvent-induced polymorphism. Cross-validate with DFT calculations (B3LYP/6-31G* level) .

Reactivity and Functionalization

Q. Q3. What methodologies enable selective functionalization of the bromine atom in this compound?

Answer:

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, arylboronic acids, and K₂CO₃ in dioxane/water (80°C, 12h) .

- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 100°C to yield 6-amino derivatives .

- Controlled Conditions : Use microwave-assisted synthesis (150°C, 30 min) to reduce side reactions from competing sulfonamide or methyl group reactivity .

Biological Activity Profiling

Q. Q4. How can researchers design experiments to evaluate the kinase inhibitory potential of this compound?

Answer:

- Assay Design : Use fluorescence-based ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR or JAK2). Test concentrations from 1 nM to 10 μM in triplicate .

- Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., staurosporine). Address false positives by counter-screening against non-target kinases .

- Structure-Activity Relationship (SAR) : Modify the methyl or sulfonamide groups and correlate changes with activity trends .

Computational and Mechanistic Studies

Q. Q5. What computational strategies predict the binding mode of this compound to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB: e.g., 1M17 for EGFR). Parameterize sulfonamide and pyridine groups with GAFF2 force fields .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between sulfonamide and catalytic lysine residues .

- Contradiction Handling : If docking scores conflict with experimental IC₅₀ values, refine scoring functions or include solvation/entropy effects .

Stability and Degradation Analysis

Q. Q6. How can researchers assess the hydrolytic stability of the sulfonamide group under physiological conditions?

Answer:

- Experimental Setup : Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C). Sample at 0, 6, 12, and 24h .

- Analytical Methods : Quantify degradation via LC-MS/MS (MRM transitions for parent ion and hydrolyzed products).

- Mitigation Strategies : Introduce electron-withdrawing substituents (e.g., fluoro groups) on the pyridine ring to enhance stability .

Advanced Spectroscopic Challenges

Q. Q7. How can overlapping signals in ¹H NMR spectra of derivatives be resolved?

Answer:

- Solvent Selection : Use DMSO-d₆ to shift sulfonamide NH signals downfield (δ 10-12 ppm) and separate them from aromatic protons .

- Decoupling Experiments : Apply ¹H-¹⁹F decoupling for fluorinated analogs to simplify splitting patterns .

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric forms of the sulfonamide group .

Scaling-Up Synthetic Protocols

Q. Q8. What factors must be considered when scaling up the synthesis from milligram to gram quantities?

Answer:

- Reaction Optimization : Replace batch reactors with flow chemistry systems to control exothermic bromination steps .

- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

- Safety : Monitor heat dissipation and avoid concentrated bromine solutions in large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.